Carbamic acid, 2-methoxyphenyl, ethyl ester
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Overview
Description
Carbamic acid, 2-methoxyphenyl, ethyl ester is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.2151 g/mol . This compound is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl group, and the phenyl ring is substituted with a methoxy group at the second position. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 2-methoxyphenyl, ethyl ester typically involves the reaction of 2-methoxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-Methoxyaniline} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 2-methoxyphenyl, ethyl ester undergoes various chemical reactions, including:
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst.
Major Products
Hydrolysis: Carbamic acid and ethanol.
Reduction: 2-methoxyaniline.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, 2-methoxyphenyl, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, 2-methoxyphenyl, ethyl ester involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site, thereby preventing the substrate from binding. This inhibition can lead to changes in cellular processes and has potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 4-methoxyphenyl, ethyl ester: Similar structure but with the methoxy group at the fourth position.
Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester: Contains a phenoxyphenoxy group instead of a methoxy group.
Uniqueness
Carbamic acid, 2-methoxyphenyl, ethyl ester is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to other similar compounds .
Properties
CAS No. |
35601-91-3 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)11-8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
WTBUKRADZSYPCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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